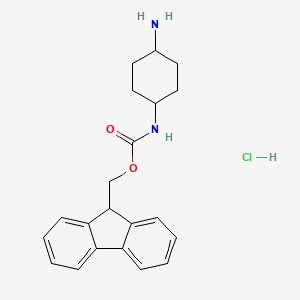![molecular formula C10H10ClFN2O2 B1334226 Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate CAS No. 64989-74-8](/img/structure/B1334226.png)
Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate is a compound that is part of a broader class of chemicals known for their potential applications in various fields, including medicinal chemistry and material science. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of hydrazinylidene derivatives through reactions that are often exothermic and spontaneous at room temperature, as seen in the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate . These processes are characterized by the use of spectroscopic techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy for characterization.
Molecular Structure Analysis
The molecular structure and crystallography of similar compounds can be determined using techniques like X-ray powder diffraction, as demonstrated for Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate . These studies provide detailed information on unit-cell parameters and space groups, which are essential for understanding the three-dimensional arrangement of atoms within the crystal lattice.
Chemical Reactions Analysis
Compounds with chloro and fluoro substituents on a phenyl ring, such as 2-(2-Chloro-6-fluorophenyl)acetamides, have been shown to exhibit significant biological activity, including being potent thrombin inhibitors . This suggests that Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate may also participate in specific chemical reactions leading to biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are often elucidated through a combination of experimental and computational methods. For instance, quantum chemical calculations using DFT and AIM theories help in understanding the spectroscopic properties and multiple interactions within molecules . The vibrational analysis can indicate the formation of dimers in the solid state through intermolecular hydrogen bonding . Additionally, the local reactivity descriptors such as Fukui functions and electrophilicity indices can determine the reactive sites within a molecule .
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
- A study by Flefel et al. (2015) discusses the synthesis of derivatives related to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate and their cytotoxic effects on tumor cell lines, showing promising results in inhibiting tumor cells while being non-toxic to normal cells Flefel, Abbas, Mageid, & Zaghary, 2015.
X-ray Powder Diffraction Data
- An article by Wang et al. (2016) presents X-ray powder diffraction data for a compound similar to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate, providing crucial information for its structural analysis Wang, Hou, Zhang, Suo, & Li, 2016.
Corrosion Inhibition
- Research by Lgaz et al. (2017) explored the use of chalcone derivatives, closely related to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate, as corrosion inhibitors for mild steel in hydrochloric acid solutions Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017.
Antimicrobial Studies
- A study conducted by Patel, Mistry, & Desai (2009) investigated the synthesis and antimicrobial properties of 4-oxo-thiazolidine derivatives, which are structurally related to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate Patel, Mistry, & Desai, 2009.
Crystal Structure Analysis
- Sapnakumari et al. (2014) conducted a study on the synthesis, characterization, and crystal structure of a compound similar to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate, providing insights into its molecular structure Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014.
Cancer Research
- Riadi et al. (2021) described the synthesis and evaluation of a quinazolinone-based derivative, structurally related to Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate, for its potent inhibitory activity against certain cancer cell lines Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021.
Propiedades
IUPAC Name |
ethyl 2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBOQSRJXKXAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375697 |
Source


|
| Record name | Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate | |
CAS RN |
64989-74-8 |
Source


|
| Record name | Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)





